molecular formula C11H9N5OS2 B11202671 3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one

3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one

Cat. No.: B11202671
M. Wt: 291.4 g/mol
InChI Key: VOXDFRPQVHSAMT-UHFFFAOYSA-N
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Description

3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxalinone core linked to a thiadiazole moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinoxalin-2(1H)-one with a thiadiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of Helicobacter pylori in the gastric mucosa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to act as a potent urease inhibitor, for example, is a distinctive feature that makes it valuable in medicinal chemistry .

Properties

Molecular Formula

C11H9N5OS2

Molecular Weight

291.4 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-9(17)14-7-4-2-1-3-6(7)13-8/h1-4H,5H2,(H2,12,15)(H,14,17)

InChI Key

VOXDFRPQVHSAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CSC3=NN=C(S3)N

Origin of Product

United States

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